molecular formula C26H22O8 B1315763 beta-D-Ribofuranose 2,3,5-tribenzoate CAS No. 67525-66-0

beta-D-Ribofuranose 2,3,5-tribenzoate

Cat. No.: B1315763
CAS No.: 67525-66-0
M. Wt: 462.4 g/mol
InChI Key: VJYJDSXEIXFNRI-UHFFFAOYSA-N
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Description

Beta-D-Ribofuranose 2,3,5-tribenzoate: is a ribose-derived compound commonly used in the synthesis of nucleosidesThis compound is characterized by its three benzoate groups attached to the ribofuranose ring, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Ribofuranose 2,3,5-tribenzoate involves multiple steps. One common method starts with ribose, which undergoes methylation using thionyl chloride and methyl alcohol at low temperatures (0–5°C) for 10 to 15 minutes. The reaction mixture is then stirred for 8 hours. Following this, ethyl acetate, pyridine, and potassium carbonate are added, and the mixture is heated to 60–70°C while benzyl chloride is intermittently added. The resulting product is then isolated and further reacted with glacial acetic acid and acetic anhydride at -5 to 5°C for 5 hours to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Ribofuranose 2,3,5-tribenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The benzoate groups can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed to yield the corresponding acids and alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Beta-D-Ribofuranose 2,3,5-tribenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of beta-D-Ribofuranose 2,3,5-tribenzoate primarily involves its role as an intermediate in nucleoside synthesis. The compound undergoes chemical transformations to form nucleosides, which are essential building blocks of nucleic acids. These nucleosides can then be incorporated into DNA or RNA, influencing various biological processes .

Comparison with Similar Compounds

Uniqueness: Beta-D-Ribofuranose 2,3,5-tribenzoate is unique due to its specific configuration and the presence of three benzoate groups, which make it particularly useful in the synthesis of nucleosides and nucleotides. Its stability and reactivity under various conditions also contribute to its widespread use in scientific research and industrial applications .

Properties

IUPAC Name

(3,4-dibenzoyloxy-5-hydroxyoxolan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O8/c27-23(17-10-4-1-5-11-17)31-16-20-21(33-24(28)18-12-6-2-7-13-18)22(26(30)32-20)34-25(29)19-14-8-3-9-15-19/h1-15,20-22,26,30H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYJDSXEIXFNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70986908
Record name 2,3,5-Tri-O-benzoylpentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67525-66-0
Record name NSC18736
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,5-Tri-O-benzoylpentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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